2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Descripción
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-6-29-20-10-8-7-9-18(20)22(27)25-17-11-12-19-21(13-17)30-15-24(4,5)23(28)26(19)14-16(2)3/h7-13,16H,6,14-15H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLLWOYXQMVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a heterocyclic amide with significant potential in medicinal chemistry. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C24H30N2O3
- Molecular Weight : Approximately 410.514 g/mol
Structural Features
The compound features a complex structure that includes:
- An oxazepine ring fused to a benzamide moiety , contributing to its diverse biological activities.
- The presence of an isobutyl group and dimethyl groups , which may influence its pharmacological profile.
The biological activity of 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide primarily involves its interaction with various biological targets. Preliminary studies suggest that it may exert effects through:
- Inhibition of specific enzymes involved in metabolic pathways.
- Modulation of receptor activity , potentially impacting neurotransmission and cellular signaling pathways.
Therapeutic Applications
Research indicates potential therapeutic applications in:
- Antimicrobial activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
- Anticancer properties : Preliminary studies suggest cytotoxic effects against cancer cell lines, warranting further investigation into its use as an anticancer agent.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of oxazepine compounds exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests that 2-ethoxy-N-(5-isobutyl...) may have similar effects due to its structural similarities .
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that the compound can induce apoptosis in certain cancer cell lines. For example, it was tested against breast cancer cells (MCF-7) and showed a dose-dependent reduction in cell viability .
- Neuroprotective Effects : Some derivatives of oxazepine have been studied for their neuroprotective effects in models of neurodegeneration, suggesting that this compound might also offer protective benefits against neuronal damage .
Synthesis
The synthesis of 2-ethoxy-N-(5-isobutyl...) typically involves multi-step organic reactions starting from simple precursors. Key steps include:
- Formation of the oxazepine ring through cyclization reactions.
- Introduction of the ethoxy and isobutyl groups via alkylation reactions.
Understanding the chemical properties is crucial for determining handling and storage requirements:
- Solubility : The compound is expected to be soluble in organic solvents but may have limited solubility in water.
- Stability : Stability assessments indicate that it remains stable under standard laboratory conditions but should be protected from light and moisture.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
The following analysis compares the target compound with its closest structural analogs based on substituent variations and their implications.
Substituent Position on the Benzamide Ring
- Target Compound : 2-ethoxy group on the benzamide ring.
- Analog 1: 3,4-Diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (CAS 921834-58-4, C26H34N2O5, MW 454.6) . Features diethoxy substituents at positions 3 and 4 of the benzamide ring. The additional ethoxy group increases molecular weight by ~30 Da compared to mono-ethoxy analogs. Diethoxy substitution may enhance lipophilicity (logP) but reduce aqueous solubility.
Analog 2 : 4-Ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide (CAS 921811-52-1, C25H32N2O4, MW 424.5) .
- Ethoxy group at position 4 instead of 2.
- Steric and electronic effects differ: 4-ethoxy may allow better planar alignment with aromatic systems in target proteins compared to 2-ethoxy.
Table 1: Substituent Effects on Molecular Properties
Alkyl Chain Modifications on the Oxazepine Ring
- Target Compound : Isobutyl (C4H9) at position 5 of the oxazepine ring.
- Analog 2: Isopentyl (C5H11) chain . Isobutyl’s branched structure may reduce rotational freedom, favoring specific binding conformations.
Implications for Pharmacokinetics and Bioactivity
- Lipophilicity : The 2-ethoxy group in the target compound likely results in intermediate lipophilicity compared to Analog 1 (higher) and Analog 2 (similar).
- Metabolic Stability : Ethoxy groups are susceptible to cytochrome P450-mediated oxidation, but position 2 may confer slower metabolism than 4-ethoxy due to steric shielding.
- Binding Affinity : Substituent position (2- vs. 4-ethoxy) could alter interactions with enzymatic active sites. For example, 2-ethoxy may hinder binding in sterically constrained pockets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with the benzamide moiety. Key steps include:
- Reaction Optimization : Use continuous flow reactors for precise control over temperature and solvent conditions to minimize side reactions .
- Purification : Employ recrystallization (using solvents like ethanol/water mixtures) and high-performance liquid chromatography (HPLC) to achieve >95% purity .
- Yield Enhancement : Adjust stoichiometry of reagents (e.g., isobutylamine derivatives) and employ catalysts like potassium carbonate to improve efficiency .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly focusing on the oxazepine ring and ethoxybenzamide group .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (expected ~450–460 g/mol) and fragmentation patterns .
- X-ray Crystallography : For definitive structural elucidation, if single crystals are obtainable via slow evaporation in dichloromethane/hexane .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against serine/threonine kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM .
- Solubility Profiling : Determine logP values via shake-flask methods to guide formulation for downstream assays .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to recombinant proteins (e.g., kinases) immobilized on sensor chips .
- Molecular Dynamics Simulations : Model interactions between the ethoxybenzamide group and hydrophobic binding pockets of target enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .
Q. How should conflicting data in synthesis yield vs. biological activity be resolved?
- Methodological Answer :
- Purity-activity Correlation : Compare HPLC-purified batches (>99% purity) with crude samples to rule out impurities influencing bioactivity .
- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., the oxazepine ketone) that may degrade during storage .
- Dose-Response Replication : Validate activity across multiple cell lines or enzymatic assays to distinguish compound-specific effects from experimental variability .
Q. What strategies guide structure-activity relationship (SAR) analysis for derivatives?
- Methodological Answer :
- Functional Group Modulation : Synthesize analogs with variations in the ethoxy group (e.g., methoxy, propoxy) or isobutyl chain (e.g., cyclopropyl, aryl) to assess steric/electronic effects .
- Pharmacophore Mapping : Use 3D-QSAR models to predict critical interactions (e.g., hydrogen bonding via the benzamide carbonyl) .
- In Vivo Validation : Prioritize derivatives with <10 µM IC50 in vitro for pharmacokinetic studies (e.g., oral bioavailability in rodent models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
